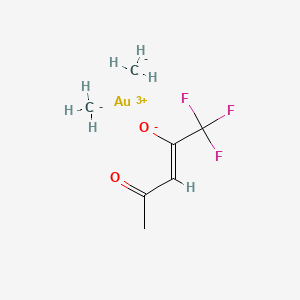
二甲基(1,1,1-三氟-2,4-戊二酮-κO,κO')-金,(SP-4-3)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is a gold complex compound. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of gold in a +3 oxidation state, coordinated with dimethyl and trifluoro-2,4-pentanedionato ligands.
科学研究应用
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique interaction with biological molecules.
Medicine: Explored for its anti-cancer properties, as gold complexes have shown promise in inhibiting the growth of cancer cells.
Industry: Utilized in the production of advanced materials and coatings due to its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- typically involves the reaction of gold(III) chloride with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize waste.
化学反应分析
Types of Reactions
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state gold complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) oxide, while reduction can produce gold(I) complexes. Substitution reactions result in new gold complexes with different ligands.
作用机制
The mechanism by which Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur and nitrogen atoms in biological molecules, altering their structure and function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
Gold(III) chloride: Another gold complex with different ligands.
Gold(III) acetate: Similar in oxidation state but with acetate ligands.
Gold(III) bromide: Contains bromide ligands instead of trifluoro-2,4-pentanedionato.
Uniqueness
Gold, dimethyl(1,1,1-trifluoro-2,4-pentanedionato-kappaO,kappaO’)-, (SP-4-3)- is unique due to the presence of trifluoro-2,4-pentanedionato ligands, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where other gold complexes may not be as effective.
属性
CAS 编号 |
63470-53-1 |
|---|---|
分子式 |
C7H11AuF3O2-2 |
分子量 |
381.12 g/mol |
IUPAC 名称 |
carbanide;gold;(E)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h2,9H,1H3;2*1H3;/q;2*-1;/b3-2+;;; |
InChI 键 |
IDXLXDMQFLQQPV-HZBIHQSRSA-N |
SMILES |
[CH3-].[CH3-].CC(=O)C=C(C(F)(F)F)[O-].[Au+3] |
手性 SMILES |
[CH3-].[CH3-].C/C(=C\C(=O)C(F)(F)F)/O.[Au] |
规范 SMILES |
[CH3-].[CH3-].CC(=CC(=O)C(F)(F)F)O.[Au] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















